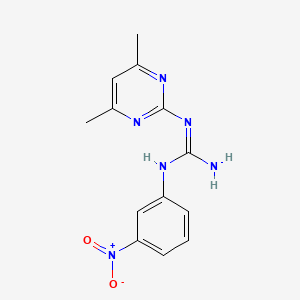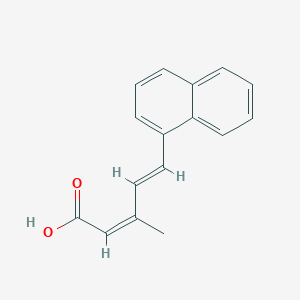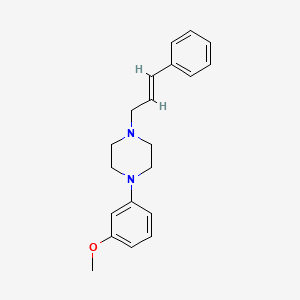
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPNG is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, this compound has been shown to have neuroprotective effects and improve cognitive function. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. Additionally, this compound has been shown to be stable under various conditions, which makes it suitable for long-term storage and use in experiments. However, one limitation of this compound is that it may have off-target effects, which can complicate data interpretation. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of this compound on neuronal function and cognition. Additionally, the potential applications of this compound in other fields such as immunology and infectious disease research warrant further investigation.
Synthesemethoden
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine can be synthesized using various methods. One of the commonly used methods involves the reaction between 4,6-dimethyl-2-chloropyrimidine and 3-nitrophenylguanidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinamine in the presence of a base or the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinethiol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(7-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZIZHRPFAQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5404547.png)
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)


![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5404611.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
